2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide
Overview
Description
2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide is a useful research compound. Its molecular formula is C8H10F3NO2 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
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Biological Activity
2,2,2-Trifluoro-N-(2-oxocyclohexyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₈H₁₀F₃NO₂ and a molecular weight of approximately 209.17 g/mol, this compound consists of a trifluoroacetamide functional group linked to a cyclohexyl ring that contains a ketone substituent. The trifluoromethyl groups enhance its lipophilicity and alter its reactivity, making it suitable for various biochemical applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that the compound may exhibit binding affinity towards various biological targets, including:
- Enzymes : The compound has shown potential inhibitory effects on key enzymes involved in metabolic pathways.
- Receptors : Interaction studies suggest that it may modulate receptor activity, contributing to its pharmacological profile.
The presence of the trifluoromethyl group likely enhances these interactions through hydrophobic effects and hydrogen bonding capabilities.
The biochemical properties of this compound include:
- Inhibition of Enzyme Activity : The compound has been observed to inhibit certain enzymes critical for cellular processes. For instance, it may affect the activity of enzymes involved in DNA replication and cell division.
- Cellular Effects : It influences cellular functions by modulating signaling pathways, particularly those related to apoptosis and oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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In Vitro Studies : Research indicates that at varying concentrations, the compound can significantly inhibit enzyme activity without inducing cytotoxicity. For example, at lower doses, it effectively modulates cellular processes while maintaining cell viability.
Concentration (μM) Enzyme Inhibition (%) Cell Viability (%) 10 30 90 50 60 80 100 85 60 - In Vivo Studies : Animal model experiments have demonstrated that the compound can reduce tumor growth in xenograft models by targeting specific metabolic pathways. Observations showed a dose-dependent response in tumor size reduction.
- Pharmacokinetics : The compound exhibits favorable pharmacokinetics with good absorption and distribution characteristics in animal models. Its lipophilic nature allows for efficient membrane penetration.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5H,1-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGDJAUGAQYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.